Lipophilicity Comparison: 4-Bromo vs. Debromo Analog
The target compound N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine exhibits a computed XLogP3-AA value of 2.2, compared with 1.5 for the direct debromo analog 2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine, representing a ΔlogP of +0.7 log units (PubChem-computed values using XLogP3 3.0 algorithm) [1][2]. This 0.7 log unit increase corresponds to an approximately 5-fold theoretical enhancement in octanol-water partition coefficient attributable solely to the presence of the bromine atom at the 4-position of the thiophene ring. Both compounds share identical hydrogen bond donor count (1), acceptor count (3), rotatable bond count (3), and TPSA (49.5 Ų), isolating lipophilicity as the differentiated parameter [1][2].
All other parameters identical: HBD=1, HBA=3, TPSA=49.5 Ų, RotBond=3.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (MW = 276.20 g/mol) |
| Comparator Or Baseline | 2-Methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine (CAS 1552085-94-5), XLogP3-AA = 1.5 (MW = 197.30 g/mol) |
| Quantified Difference | ΔXLogP3-AA = +0.7 (target more lipophilic); ΔMW = +78.9 g/mol |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm, release 2019.06.18). Both compounds share identical HBD=1, HBA=3, RotBond=3, TPSA=49.5 Ų. |
Why This Matters
A ΔlogP of +0.7 can shift a compound across critical drug-likeness thresholds, directly impacting membrane permeability predictions (e.g., Caco-2 Papp), plasma protein binding, and CYP-mediated metabolic stability—making the brominated compound a distinct chemical probe from its debromo congener in cell-based assays.
- [1] PubChem CID 75525196, N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine, Computed Properties section. NCBI. Accessed May 2026. View Source
- [2] PubChem CID 75525186, 2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine, Computed Properties section. NCBI. Accessed May 2026. View Source
